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molecular formula C6HF13 B1337824 2H-Perfluoro(2-methylpentane) CAS No. 30320-28-6

2H-Perfluoro(2-methylpentane)

Cat. No. B1337824
M. Wt: 320.05 g/mol
InChI Key: MEJBVGIZGKKPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05254755

Procedure details

To prepare 2-trifluoromethyl-1,1,1,3,4,4,5,5,5-nonafluoro-2-pentanol, commercially available hexafluoropropene may be oligomerized with commercially available trimethylamine in a dipolar aprotic solvent such as commercially available tetrahydrofuran to provide (CF3)2C:CFCF2CF3 which is then reacted with commercially available hydrogen fluoride to yield 2-trifluoromethyl-1,1,1,3,3,4,4,5,5,5-decafluoropentane as taught by W. Brunskill et al., "Anionic Oligomerisation of Hexafluoropropene: Fission of a Carbon-Carbon Bond by Fluoride Ion", Chemical Communications, 1444 (1970). The 2-trifluoromethyl-1,1,1,3,3,4,4,5,5,5-decafluoropentane may then be dehydrohalogenated and then reacted with sulfuric acid and then water to form 2-trifluoromethyl-1,1,1,3,4,4,5,5,5-nonafluoro-2-pentanol.
Name
2-trifluoromethyl-1,1,1,3,4,4,5,5,5-nonafluoro-2-pentanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3](O)([CH:8]([F:16])[C:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11])[C:4]([F:7])([F:6])[F:5].[F:20]C(F)(F)C(F)=C(F)F.CN(C)C.F>O1CCCC1>[F:1][C:2]([F:19])([F:18])[CH:3]([C:8]([F:20])([F:16])[C:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11])[C:4]([F:7])([F:6])[F:5]

Inputs

Step One
Name
2-trifluoromethyl-1,1,1,3,4,4,5,5,5-nonafluoro-2-pentanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(F)(F)F)(C(C(C(F)(F)F)(F)F)F)O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide (CF3)2C

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(F)(F)F)C(C(C(F)(F)F)(F)F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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